molecular formula C10H16 B8253628 (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

Cat. No. B8253628
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04310100

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
layer 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O1C2C(=CC=CC=2)C=[CH:2]1.[CH2:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11]1.O1C2C(=CC=CC=2)C=C1.C1C2C(=CC=CC=2)C=C1>>[CH3:2][C:12]1([CH3:11])[CH:13]2[CH2:14][CH:15]1[CH2:16][CH2:17][C:18]2=[CH2:10] |f:0.1|

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
layer 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=CC=CC=C12.C1C=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=CC=CC=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Seven
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a relatively low degree of polymerization, which
CUSTOM
Type
CUSTOM
Details
are obtained by polymerizing a tar fraction
TEMPERATURE
Type
TEMPERATURE
Details
under application of heat

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C2CCC(=C)C1C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04310100

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
layer 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O1C2C(=CC=CC=2)C=[CH:2]1.[CH2:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11]1.O1C2C(=CC=CC=2)C=C1.C1C2C(=CC=CC=2)C=C1>>[CH3:2][C:12]1([CH3:11])[CH:13]2[CH2:14][CH:15]1[CH2:16][CH2:17][C:18]2=[CH2:10] |f:0.1|

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
layer 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=CC=CC=C12.C1C=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=CC=CC=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Seven
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a relatively low degree of polymerization, which
CUSTOM
Type
CUSTOM
Details
are obtained by polymerizing a tar fraction
TEMPERATURE
Type
TEMPERATURE
Details
under application of heat

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C2CCC(=C)C1C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04310100

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
layer 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O1C2C(=CC=CC=2)C=[CH:2]1.[CH2:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11]1.O1C2C(=CC=CC=2)C=C1.C1C2C(=CC=CC=2)C=C1>>[CH3:2][C:12]1([CH3:11])[CH:13]2[CH2:14][CH:15]1[CH2:16][CH2:17][C:18]2=[CH2:10] |f:0.1|

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
layer 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=CC=CC=C12.C1C=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=CC=CC=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Seven
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a relatively low degree of polymerization, which
CUSTOM
Type
CUSTOM
Details
are obtained by polymerizing a tar fraction
TEMPERATURE
Type
TEMPERATURE
Details
under application of heat

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C2CCC(=C)C1C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04310100

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
layer 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O1C2C(=CC=CC=2)C=[CH:2]1.[CH2:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11]1.O1C2C(=CC=CC=2)C=C1.C1C2C(=CC=CC=2)C=C1>>[CH3:2][C:12]1([CH3:11])[CH:13]2[CH2:14][CH:15]1[CH2:16][CH2:17][C:18]2=[CH2:10] |f:0.1|

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
layer 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=CC=CC=C12.C1C=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=CC=CC=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Seven
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a relatively low degree of polymerization, which
CUSTOM
Type
CUSTOM
Details
are obtained by polymerizing a tar fraction
TEMPERATURE
Type
TEMPERATURE
Details
under application of heat

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C2CCC(=C)C1C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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